4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced via an acylation reaction using prop-2-enoyl chloride under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then coupled with the piperidine derivative.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the carbonitrile group.
Scientific Research Applications
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is unique due to the presence of both a morpholine ring and a carbonitrile group, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-13(18)16-5-3-11(4-6-16)14(19)17-7-8-20-10-12(17)9-15/h2,11-12H,1,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFMBMHPHCOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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